2-Amino-5-tert-butyl-benzoic acid hydrochloride
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Overview
Description
2-Amino-5-tert-butyl-benzoic acid hydrochloride is an organic compound with the molecular formula C11H15NO2. It is a derivative of benzoic acid, where the hydrogen atoms on the benzene ring are substituted by an amino group and a tert-butyl group. This compound is commonly used in various chemical reactions and has applications in scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Amino-5-tert-butyl-benzoic acid hydrochloride typically involves the nitration of tert-butylbenzene, followed by reduction and subsequent carboxylation. The nitration step introduces a nitro group to the benzene ring, which is then reduced to an amino group using a reducing agent such as iron and hydrochloric acid. The final step involves carboxylation to introduce the carboxylic acid group.
Industrial Production Methods
In industrial settings, the production of this compound may involve more efficient and scalable methods, such as catalytic hydrogenation for the reduction step and the use of advanced carboxylation techniques to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
2-Amino-5-tert-butyl-benzoic acid hydrochloride undergoes various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitroso or nitro derivatives.
Reduction: The compound can be reduced to form corresponding amines.
Substitution: The tert-butyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or catalytic hydrogenation are used.
Substitution: Reagents like halogens or alkylating agents can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions include nitroso derivatives, nitro derivatives, and various substituted benzoic acids, depending on the specific reaction conditions and reagents used.
Scientific Research Applications
2-Amino-5-tert-butyl-benzoic acid hydrochloride has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is used in the study of enzyme interactions and as a precursor in the synthesis of biologically active compounds.
Industry: The compound is used in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 2-Amino-5-tert-butyl-benzoic acid hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The amino group can form hydrogen bonds with active sites of enzymes, while the tert-butyl group provides steric hindrance, influencing the binding affinity and specificity. The carboxylic acid group can participate in ionic interactions, further stabilizing the compound’s binding to its target.
Comparison with Similar Compounds
Similar Compounds
- 2-Amino-6-methylbenzoic acid
- 2-Amino-5-bromobenzoic acid
- 2-Amino-4-tert-butylbenzoic acid
Uniqueness
2-Amino-5-tert-butyl-benzoic acid hydrochloride is unique due to the presence of both an amino group and a tert-butyl group on the benzene ring. This combination of functional groups provides distinct chemical properties, such as increased steric hindrance and specific reactivity patterns, making it valuable in various chemical and biological applications.
Properties
IUPAC Name |
2-amino-5-tert-butylbenzoic acid;hydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15NO2.ClH/c1-11(2,3)7-4-5-9(12)8(6-7)10(13)14;/h4-6H,12H2,1-3H3,(H,13,14);1H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZNDFCIPTVXUONL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CC(=C(C=C1)N)C(=O)O.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16ClNO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
229.70 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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